3-Fluoro-3'-nitrobenzophenone
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Overview
Description
3-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3. It is a yellow crystalline substance known for its applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to the benzophenone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-nitrobenzophenone is typically achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of 3-fluorobenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme: [ \text{3-Fluorobenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{3-Fluoro-3’-nitrobenzophenone} ]
Industrial Production Methods
In an industrial setting, the synthesis of 3-Fluoro-3’-nitrobenzophenone follows a similar route but is scaled up to accommodate larger quantities. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenols or amines in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.
Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Major Products Formed
Reduction: 3-Fluoro-3’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3’-nitrobenzophenone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including electronic materials and biomedical materials.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 3-Fluoro-3’-nitrobenzophenone exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-nitrobenzophenone
- 3-Fluoro-2’-nitrobenzophenone
- 4-Fluoro-3’-nitrobenzophenone
Uniqueness
3-Fluoro-3’-nitrobenzophenone is unique due to the specific positioning of the fluorine and nitro groups on the benzophenone core. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3-fluorophenyl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVSNNBNWLDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641508 |
Source
|
Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-21-2 |
Source
|
Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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